Hydroxyphenylacetylglycine (4-OH-PAG, CAS 28116-23-6) is a highly specific endogenous acylglycine formed via the enzymatic conjugation of 4-hydroxyphenylacetyl-CoA with glycine by glycine N-acyltransferase (GLYAT). As a downstream catabolite of tyrosine and tyramine, it serves as a critical biomarker in clinical metabolomics for evaluating host-microbiome cometabolism, mitochondrial fatty acid beta-oxidation, and inborn errors of metabolism [1]. In procurement contexts, high-purity Hydroxyphenylacetylglycine is strictly required as an analytical reference standard for ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) workflows, enabling the absolute quantification of this specific metabolite in complex biological matrices such as plasma, urine, and feces[2].
Substituting Hydroxyphenylacetylglycine with its unconjugated precursor (4-hydroxyphenylacetic acid) or its unhydroxylated analog (phenylacetylglycine) critically compromises analytical accuracy and diagnostic validity. In LC-MS/MS workflows, phenylacetylglycine lacks the phenolic hydroxyl group, resulting in a 16 Da mass difference and entirely distinct multiple reaction monitoring (MRM) transitions, which prevents accurate peak assignment [1]. Furthermore, utilizing unconjugated 4-hydroxyphenylacetic acid fails to capture the specific GLYAT-mediated conjugation step (EC 2.3.1.13) that is essential for diagnosing mitochondrial disorders and tracking specific gut microbiota interactions, rendering generic tyrosine metabolites useless for these targeted diagnostic panels[2].
In targeted UHPLC-MS/MS workflows, distinguishing closely related acylglycines requires exact mass and fragmentation matching. Hydroxyphenylacetylglycine yields a specific precursor ion and distinct product ions that completely differentiate it from unhydroxylated analogs like phenylacetylglycine (PAG) [1].
| Evidence Dimension | Precursor and Product Ion m/z (Positive ESI) |
| Target Compound Data | Hydroxyphenylacetylglycine exhibits a precursor [M+H]+ of m/z 210.2 with specific product ions at m/z 107.0 and 76.0. |
| Comparator Or Baseline | Phenylacetylglycine (PAG) exhibits a precursor[M+H]+ of m/z 194.2. |
| Quantified Difference | A strict +16.0 Da mass shift and distinct fragmentation pathway (m/z 107.0 hydroxytropylium ion) completely separates the two compounds. |
| Conditions | UHPLC-ESI-MS/MS in positive ionization mode for biofluid analysis. |
Procurement of the exact hydroxylated standard is mandatory to program accurate MRM transitions and avoid false-positive quantification in high-throughput clinical assays.
Metabolomic profiling of fecal extracts demonstrates that specific host-microbiome cometabolites provide higher diagnostic resolution for inflammatory bowel diseases compared to generic amino acid pools. Hydroxyphenylacetylglycine specifically correlates with microbial abundance and disease phenotype[1].
| Evidence Dimension | Phenotypic Discrimination Power |
| Target Compound Data | Hydroxyphenylacetylglycine levels specifically differentiate colonic Crohn's disease (CCD) from healthy controls and correlate negatively with Faecalibacterium prausnitzii abundance. |
| Comparator Or Baseline | Generic tyrosine or unconjugated precursors do not reflect this specific microbial-host co-metabolic conjugation. |
| Quantified Difference | 4-OH-PAG provides statistically significant multivariate discrimination (VIP scoring) for CCD, capturing the exact end-point of the metabolic process. |
| Conditions | ICR-FT/MS metabolomic profiling of fecal extracts. |
Diagnostic assay developers must procure this exact conjugated metabolite to validate biomarker panels related to gut dysbiosis and inflammatory bowel disease.
Clinical screening for inborn errors of metabolism relies on quantifying specific enzymatic products rather than total organic acids. Measuring the intact acylglycine fraction isolates the activity of glycine N-acyltransferase, whereas measuring unconjugated precursors conflates metabolic defects with dietary intake [1].
| Evidence Dimension | Target Analyte Pool for Diagnostic Screening |
| Target Compound Data | Hydroxyphenylacetylglycine isolates the specific glycine-conjugated fraction, directly reflecting glycine N-acyltransferase (EC 2.3.1.13) activity. |
| Comparator Or Baseline | Total 4-hydroxyphenylacetic acid analysis conflates unconjugated precursors with the conjugated diagnostic fraction. |
| Quantified Difference | Targeting the acylglycine specifically eliminates background noise from dietary tyrosine/tyramine pools, providing a direct readout of mitochondrial conjugation capacity. |
| Conditions | Clinical urinary acylglycine profiling via UPLC-QTRAP-MS. |
Procuring the conjugated standard is mandatory for clinical labs to validate extraction and detection workflows that specifically target inborn errors of metabolism rather than generic dietary fluctuations.
Untargeted metabolomics in high-performance athletes reveals that specific tyrosine catabolites serve as highly sensitive markers of energy homeostasis and systemic metabolic stress during graded exercise tests [1].
| Evidence Dimension | Correlation with Blood Lactate at 5 W/kg |
| Target Compound Data | Hydroxyphenylacetylglycine shows a strong negative correlation (R = -0.58, p = 5.92 × 10^-5) with blood lactate concentration during high-intensity endurance testing. |
| Comparator Or Baseline | General amino acid pools do not show this specific, highly significant inverse relationship with lactate production capacity. |
| Quantified Difference | 4-OH-PAG serves as one of the top two negative correlates for endurance capacity, outperforming standard metabolic markers. |
| Conditions | Untargeted LC-MS/MS metabolomics on whole blood from professional cyclists. |
Sports medicine and human performance researchers require this standard to quantify specific tyrosine catabolism rates linked to endurance and energy homeostasis.
Hydroxyphenylacetylglycine is essential as a primary reference standard for calibrating UHPLC-MS/MS instruments used in clinical metabolomics. Because it requires specific MRM transitions (m/z 210.2 to 107.0), using the exact compound ensures accurate absolute quantification of tyrosine catabolic pathways in plasma, serum, and urine [1].
In the development of non-invasive diagnostic tests for inflammatory bowel diseases (such as Crohn's disease), this compound is utilized as a validated biomarker. It allows researchers to quantify host-microbiome cometabolism and assess the functional abundance of specific gut bacteria like Faecalibacterium prausnitzii in fecal or urinary extracts [2].
Clinical diagnostic laboratories procure this compound to build comprehensive acylglycine reference libraries. It is used to identify and quantify minor fatty acid metabolites in body fluids, which is a critical step in diagnosing disorders associated with mitochondrial fatty acid beta-oxidation and glycine N-acyltransferase deficiencies[3].